molecular formula C17H16N4OS B11789683 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone

Cat. No.: B11789683
M. Wt: 324.4 g/mol
InChI Key: KVGKKRSCBBRTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone (PubChem CID: 102543995) is a chemical scaffold of significant interest in medicinal chemistry and antimicrobial research . The compound features a benzothiazole core, a privileged structure in drug discovery known for its diverse pharmacological profiles . This specific chemotype has been identified as a promising new anti-mycobacterial agent, with the broader class of Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones demonstrating potential in the search for novel tuberculosis treatments . The benzothiazole moiety is a versatile heterocyclic system that has been extensively incorporated into molecules with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Its mechanism of action in anti-tubercular applications is an active area of investigation, with research often focusing on targets such as the DprE1 enzyme, which is essential for bacterial cell wall synthesis . Researchers value this compound for its potential to serve as a lead structure in developing new therapeutic agents against infectious diseases. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-piperazin-1-ylmethanone

InChI

InChI=1S/C17H16N4OS/c22-17(21-10-8-18-9-11-21)12-4-3-7-19-15(12)16-20-13-5-1-2-6-14(13)23-16/h1-7,18H,8-11H2

InChI Key

KVGKKRSCBBRTBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

The synthesis typically begins with the preparation of the benzo[d]thiazole-pyridine intermediate. A Knoevenagel condensation between 2-(benzo[d]thiazol-2-yl)acetonitrile and pyridinecarboxaldehyde derivatives forms the pyridine-thiazole backbone. For example:

  • Step 1 : Reacting 2-(benzo[d]thiazol-2-yl)acetonitrile with 3-pyridinecarboxaldehyde in ethanol with triethylamine (TEA) yields (E)-2-(benzo[d]thiazol-2-yl)-3-pyridinylacrylonitrile (66% yield).

  • Step 2 : Hydrolysis or coupling reactions introduce the piperazine moiety. Piperazine is often attached via amide coupling using 1-hydroxybenzotriazole (HOBT) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).

Example Protocol :

  • Intermediate formation : 2-(Benzo[d]thiazol-2-yl)pyridine-3-carboxylic acid is synthesized via ester hydrolysis of ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate using LiOH.

  • Coupling : The carboxylic acid reacts with piperazine in the presence of HOBT/EDC, yielding the final product after Boc deprotection (86% yield).

Piperazine Functionalization Strategies

Piperazine incorporation is achieved through:

  • Nucleophilic substitution : Using 1-benzhydrylazetidin-3-yl methanesulfonate and Boc-protected piperazine.

  • Reductive amination : Piperazine reacts with carbonyl groups under hydrogenation conditions.

Critical Parameters :

FactorOptimal ConditionImpact on Yield
SolventDichloromethane (DCM)Maximizes coupling efficiency
CatalystPd(PPh₃)₄ for Suzuki coupling85–90% yield
Temperature80–100°CAccelerates cyclization

Analytical Validation and Characterization

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR : Key peaks include a singlet for the methyl group at δ 2.28 ppm and aromatic protons at δ 7.2–8.5 ppm.

    • ¹³C NMR : Carbonyl signals appear at δ 165–170 ppm.

  • Mass Spectrometry : Molecular ion peaks at m/z 324.4 (C₁₇H₁₆N₄OS) and 401.5 (C₂₂H₁₉N₅OS).

  • X-ray Crystallography : Confirms planar benzothiazole-pyridine core with dihedral angles of 65.18° between aromatic rings.

Purity Assessment

  • HPLC : Purity >95% with retention times of 8–12 min.

  • TLC Monitoring : Rf values of 0.4–0.6 (ethyl acetate/hexane, 1:1).

Optimization Strategies and Challenges

Yield Improvement

  • Catalyst Screening : Triphosgene outperforms 4-nitrophenyl chloroformate in carbamate formation (yield increases from 20% to 45%).

  • Solvent Optimization : Ethanol minimizes side reactions compared to THF.

Common Pitfalls

  • Low Fluorination Efficiency : Fluorination of mesylates using TBAF yields <40% due to β-elimination.

  • Purification Difficulties : Silica gel chromatography with EtOAc/petroleum ether (10–100%) resolves polar byproducts.

Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Knoevenagel Condensation669518High
HOBT/EDC Coupling869824Moderate
Suzuki Cross-Coupling859748Low

Key Insight : HOBT/EDC coupling balances yield and cost, making it the preferred industrial method.

Industrial-Scale Considerations

  • Continuous Flow Systems : Reduce reaction time by 50% through automated solvent and catalyst delivery.

  • Green Chemistry : Ethanol/water mixtures decrease environmental impact without compromising yield .

Chemical Reactions Analysis

Substitution Reactions

The piperazine group facilitates nucleophilic substitution reactions, particularly at the nitrogen atoms. For example:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form N-acetyl derivatives .

  • Alkylation : Forms N-alkylated products when treated with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate .

Reaction Type Reagents/Conditions Products Yield Reference
AcylationAcetyl chloride, DCM, TEAN-Acetyl-piperazine derivative75–85%
AlkylationMethyl iodide, K₂CO₃, DMFN-Methyl-piperazine analog60–70%

Condensation Reactions

The benzothiazole moiety participates in Knoevenagel condensations. For instance:

  • Reaction with aldehydes (e.g., 3-pyridinecarboxaldehyde) in ethanol and triethylamine yields α,β-unsaturated nitriles, confirmed via ¹H-NMR (δ 8.51 ppm for olefinic proton) .

Substrate Conditions Product Application
3-PyridinecarboxaldehydeEtOH, TEA, RT, 18 min(E)-2-(Benzo[d]thiazol-2-yl)-3-pyridylAntiviral lead compound

Coupling Reactions

The pyridine ring enables cross-coupling via Suzuki-Miyaura or Buchwald-Hartwig reactions:

  • Suzuki Coupling : Boronic acid derivatives (e.g., aryl boronic acids) react with the pyridine halide in the presence of Pd(PPh₃)₄ to form biaryl structures.

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under palladium catalysis.

Reaction Catalyst/Base Scope Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl/heteroaryl boronic acids70–90%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Primary/secondary amines65–80%

Oxidation and Reduction

  • Oxidation : The benzothiazole sulfur atom oxidizes to sulfoxides or sulfones using H₂O₂ or mCPBA.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine .

Transformation Reagents Outcome Biological Impact
Sulfur oxidationH₂O₂, AcOHSulfoxide/sulfone derivativesEnhanced metabolic stability
Pyridine reductionH₂, 10% Pd/C, MeOHPiperidine analogImproved solubility

Mechanistic Insights

  • Anti-mycobacterial activity : The trifluoromethyl-substituted derivative exhibits MIC values of 2.35–7.94 μM against M. tuberculosis H37Rv, attributed to hydrophobic interactions with enzyme active sites .

  • Neuroactive potential : Piperazine derivatives modulate serotonin receptors (5-HT₁A/2A), with binding affinities <100 nM .

Comparative Reactivity

The compound’s reactivity diverges from simpler benzothiazoles due to electronic effects from the pyridine and piperazine groups:

Feature Impact on Reactivity
Piperazine electron donationEnhances nucleophilicity at nitrogen atoms
Pyridine π-deficient ringFacilitates electrophilic substitution at C-4 position
Benzothiazole conjugationStabilizes transition states in condensation reactions

Synthetic Challenges

  • Regioselectivity : Competing reactivity of benzothiazole vs. pyridine rings requires careful optimization.

  • Purification : High-polarity intermediates often necessitate chromatographic separation.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds similar to (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone have shown significant antimicrobial properties against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) indicating effective inhibition of pathogens such as E. coli and S. aureus.
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    5eE. coli12 µg/mL
    5kS. aureus10 µg/mL
    5gP. aeruginosa15 µg/mL
  • Anticancer Activity : The compound has been evaluated for its anticancer potential, showing promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of the benzo[d]thiazole structure is often linked to anti-inflammatory activities, making this compound a candidate for further research in inflammatory disease models.

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to This compound in various therapeutic contexts:

  • Antimicrobial Evaluation : A study demonstrated that derivatives exhibited good activity against resistant bacterial strains, suggesting their potential as new antibiotics.
  • Cancer Research : Another investigation revealed that modifications in the structure led to enhanced anticancer activity, emphasizing the importance of structure–activity relationships in drug design.

Mechanism of Action

The mechanism of action of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole and pyridine rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperazine moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole-Piperazine Derivatives

Compound Name / ID (Source) Core Structure Modifications Molecular Weight (g/mol) Key Functional Groups
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone () Pyridine at position 3; methanone linker ~393.5 Benzothiazole, piperazine, pyridine
5i () Triazole-thioether substituent; diphenyltriazole 593.17 Triazole, thioether, diphenyltriazole
5j () Benzothiazole-thioether substituent 507.10 Thioether, triazole
5h () Quinoline-8-sulfonamide side chain Not reported Sulfonamide, quinoline
3d () Piperidine-propoxy chain Not reported Piperidine, alkoxy linker
Compound 94 () Cyclopropane-carboxamide; methoxybenzoyl-thiazol Not reported Cyclopropane, carboxamide

Pharmacological and Physicochemical Properties

Key Research Findings

Anticancer Activity : Compounds like 5i () and 5h () demonstrate significant antiproliferative effects, attributed to the benzothiazole core’s DNA intercalation and topoisomerase inhibition .

Structural Flexibility : Derivatives with sulfonamide or triazole substituents (e.g., 5h, 5j) exhibit improved solubility and bioavailability compared to the parent compound .

Safety and Stability : The title compound requires stringent storage conditions (avoiding heat and ignition sources), whereas analogues like 5k () with imidazole-thioether groups show enhanced thermal stability .

Biological Activity

The compound (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a benzo[d]thiazole moiety, a pyridine ring, and a piperazine group, making it a candidate for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Structure and Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Reactions with piperazine : This allows for the formation of the piperazinyl group.
  • Formation of the benzo[d]thiazole and pyridine rings : These are critical for the biological activity of the compound.

The optimization of these synthetic routes is crucial to achieve high yield and purity, often employing techniques such as recrystallization or chromatography .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzo[d]thiazole demonstrate activity against Mycobacterium tuberculosis, with some compounds displaying minimum inhibitory concentrations (MICs) in the low micromolar range .

CompoundMIC (μM)Activity
5-Trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanones2.35 - 7.94Anti-mycobacterial
Other benzo[d]thiazole derivativesVariousAntimicrobial

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For example, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines, including Jurkat T cells and A431 epidermoid carcinoma cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. The presence of electron-donating groups on the aromatic rings often enhances activity, while modifications in the piperazine moiety can lead to variations in potency .

Case Studies

Several studies have focused on the biological evaluation of this compound and its analogs:

  • Anti-mycobacterial Evaluation : A study involving 36 structurally diverse benzo[d]thiazole derivatives found that several compounds exhibited promising anti-tubercular activity with low cytotoxicity against RAW 264.7 cell lines .
  • Cytotoxicity Assays : In another study, compounds were tested against various cancer cell lines using MTT assays to determine their cytotoxic potential. Results indicated that specific modifications in the structure led to enhanced efficacy compared to standard drugs like doxorubicin .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activities related to inflammation or cancer progression .

Q & A

Q. What synthetic routes are commonly employed to prepare (2-(benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone, and how are yields optimized?

The compound is synthesized via multistep reactions involving cyclocondensation and coupling strategies. For example, benzo[d]thiazole derivatives are often prepared by reacting 2-benzothiazolyl guanidine with trifluoroalkenones or ketones under basic conditions . Key steps include the formation of the benzothiazole ring followed by piperazine coupling. Yields (51–53%) are optimized by controlling reaction temperature, solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of intermediates. Purification via column chromatography or recrystallization ensures high purity .

Q. How is structural validation performed for this compound, and what analytical techniques are critical?

Structural confirmation relies on 1H/13C NMR to verify proton environments and carbon frameworks, HRMS for molecular weight accuracy, and elemental analysis (C, H, N) to validate stoichiometry . For example, in analogous piperazine-linked benzothiazoles, NMR signals for the piperazine N–CH2 groups appear at δ 2.5–3.5 ppm, while benzothiazole protons resonate at δ 7.5–8.5 ppm . Discrepancies >0.3% in elemental analysis necessitate re-purification .

Q. What in vitro assays are typically used to evaluate the biological activity of this compound?

Common assays include:

  • Receptor binding studies (e.g., histamine H1/H4 receptors) using radioligand displacement .
  • Anticancer screening via MTT assays against cell lines (e.g., HeLa, MCF-7), with IC50 values calculated from dose-response curves .
  • Enzyme inhibition assays (e.g., PI3Kα) using fluorescence-based substrates to measure kinetic parameters .

Advanced Research Questions

Q. How does the substitution pattern on the benzothiazole and piperazine moieties influence pharmacological activity?

Structure-activity relationship (SAR) studies reveal that:

  • Electron-withdrawing groups (e.g., Cl, CF3) on the benzothiazole enhance receptor affinity by stabilizing π-π interactions .
  • N-Methylation of piperazine improves metabolic stability but reduces water solubility, requiring formulation optimization .
  • Bivalent ligands (e.g., dual benzothiazole-piperazine systems) show enhanced anticancer activity due to multivalent target engagement .

Q. What strategies resolve contradictions in reported biological data across studies?

Discrepancies in IC50 values or receptor binding affinities may arise from:

  • Assay conditions : Variations in buffer pH, incubation time, or cell passage number. Standardized protocols (e.g., CLSI guidelines) are recommended .
  • Compound purity : Impurities >2% (by HPLC) can skew results. Repetition with rigorously purified batches is critical .
  • Species-specific receptor differences : Cross-validate findings using humanized cell lines or transgenic models .

Q. How can molecular docking and DFT calculations guide the design of derivatives with improved target selectivity?

  • Docking simulations (e.g., AutoDock Vina) model interactions with binding pockets (e.g., histamine H4 receptor), identifying favorable hydrogen bonds or hydrophobic contacts .
  • DFT calculations optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to prioritize synthetically accessible derivatives with enhanced stability .

Q. What methodologies address low bioavailability in preclinical studies?

  • Prodrug design : Introduce hydrolyzable esters or amides to enhance permeability .
  • Nanocarrier systems : Encapsulate the compound in liposomes or PLGA nanoparticles to improve plasma half-life .
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodents to assess Cmax, Tmax, and AUC, guiding dose adjustments .

Methodological Considerations

  • Synthetic reproducibility : Always report reaction solvents, temperatures, and catalyst loads to enable replication .
  • Data validation : Cross-check NMR assignments with DEPT/HSQC experiments and confirm HRMS via isotopic pattern matching .
  • Ethical compliance : Adhere to guidelines for in vivo studies, including IACUC protocols and 3R principles (Replace, Reduce, Refine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.